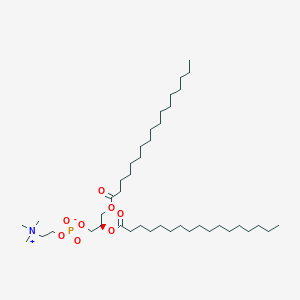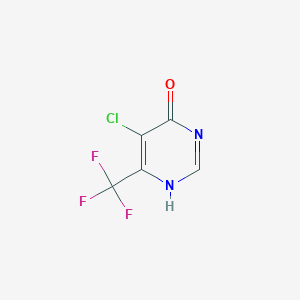
Mevinolinic acid, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . It is widely used in biochemical research, particularly in studies related to cholesterol metabolism and cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mevinolinic acid, monoammonium salt, is synthesized through the hydrolysis of mevinolin (lovastatin) under basic conditions. The process involves the conversion of the lactone ring of mevinolin to its corresponding hydroxy acid form, mevinolinic acid. This hydroxy acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods: Industrial production of this compound, typically involves large-scale fermentation of Aspergillus terreus to produce mevinolin. The fermentation broth is then subjected to extraction and purification processes to isolate mevinolin, which is subsequently hydrolyzed and neutralized to obtain the monoammonium salt .
Types of Reactions:
Oxidation: Mevinolinic acid can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction of mevinolinic acid can result in the formation of alcohols from the ketone or aldehyde groups.
Substitution: The compound can participate in substitution reactions, especially at the hydroxy and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxy groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or halides depending on the substituting reagent.
Wissenschaftliche Forschungsanwendungen
Mevinolinic acid, monoammonium salt, has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of statins.
Biology: Employed in studies investigating the regulation of cholesterol biosynthesis and the role of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
Medicine: Utilized in preclinical studies to evaluate the efficacy of cholesterol-lowering agents and to understand the molecular mechanisms underlying hypercholesterolemia.
Wirkmechanismus
Mevinolinic acid, monoammonium salt, exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis. By inhibiting this enzyme, mevinolinic acid reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway and downstream effects on sterol regulatory element-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Compactin (ML-236B): Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, structurally similar to mevinolinic acid.
Simvastatin: A synthetic derivative of mevinolin with enhanced potency and bioavailability.
Pravastatin: A hydrophilic statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Mevinolinic acid, monoammonium salt, is unique due to its natural origin from Aspergillus terreus and its specific inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its hydroxy acid form provides distinct advantages in terms of solubility and bioavailability compared to other statins .
Eigenschaften
CAS-Nummer |
77550-67-5 |
|---|---|
Molekularformel |
C24H41NO6 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI-Schlüssel |
AOIIYQZTRFOGNN-AXHZAXLDSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Isomerische SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)


![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)


![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)




